molecular formula C27H22ClN3O3 B11982879 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate

4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate

Cat. No.: B11982879
M. Wt: 471.9 g/mol
InChI Key: KAMRSDBKBXUGFS-VBXBWHCGSA-N
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Description

4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone derivative, followed by the formation of the imine linkage and the final esterification step. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, with factors such as temperature, pressure, and reaction time being carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents involved.

Scientific Research Applications

4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(4-methylphenyl)-2-propenoate
  • 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)-2-propenoate

Uniqueness

The uniqueness of 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C27H22ClN3O3

Molecular Weight

471.9 g/mol

IUPAC Name

[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C27H22ClN3O3/c1-19-26(27(33)31(30(19)2)23-6-4-3-5-7-23)29-18-21-10-15-24(16-11-21)34-25(32)17-12-20-8-13-22(28)14-9-20/h3-18H,1-2H3/b17-12+,29-18?

InChI Key

KAMRSDBKBXUGFS-VBXBWHCGSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)OC(=O)/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)OC(=O)C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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